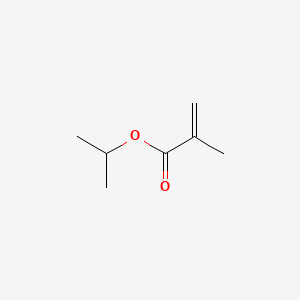

Isopropyl methacrylate

Descripción general

Descripción

Isopropyl methacrylate: is an organic compound with the molecular formula C7H12O2 . It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is a type of methacrylate ester, which is widely used in the production of polymers and copolymers. Methacrylates are known for their excellent properties, such as high transparency, resistance to ultraviolet light, and good mechanical strength, making them valuable in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopropyl methacrylate can be synthesized through the esterification of methacrylic acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of methacrylic acid and isopropyl alcohol into a reactor, where the esterification reaction takes place. The reaction mixture is then distilled to separate the this compound from the unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Polymerization

Isopropyl methacrylate can undergo polymerization in the presence of radical initiators, such as azobisisobutyronitrile (AIBN), to form poly(this compound).

Hydrolysis

In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methacrylic acid and isopropyl alcohol. Sulfuric acid can be used as a catalyst for hydrolysis.

Transesterification

This compound can undergo transesterification reactions with other alcohols to form different methacrylate esters.

Reaction with Isopropoxyl Radicals

The reaction of isopropoxyl radicals with methyl methacrylate has been studied using a radical trapping technique . The main reaction pathways are addition to the unsubstituted end of methyl methacrylate and hydrogen abstraction from the α-methyl group .

Crystallization of PMMA

The syndiotactic PMMA under study has a strong tendency to form ordered aggregated structure (crystalline phase) via solvent treatment . Changes in the absorption spectrum of PMMA in isopropanol include the formation of a minor peak, which is characteristic of the crystalline phase of stereoregular PMMA . Simultaneous occurrence of new bands after prolonged contact of PMMA with a free organic solvent presents sufficient evidence to support that isopropanol induced crystallisation of PMMA .

Production of this compound

This compound can be synthesized through the esterification of methacrylic acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process and is carried out under reflux conditions to ensure complete conversion. In industrial settings, this compound is produced using similar esterification methods but on a larger scale via continuous feeding of methacrylic acid and isopropyl alcohol into a reactor.

Aplicaciones Científicas De Investigación

Ultrafiltration Membranes

One significant application of IPM is in the development of ultrafiltration membranes. Research has demonstrated the use of polyethyleneoxide-b-poly(isopropyl methacrylate) diblock copolymers for creating isoporous membranes through nonsolvent induced phase separation (NIPS). These membranes are particularly useful for water purification and separation processes due to their selective permeability and high stability under operational conditions .

Photoinitiators in Polymerization

IPM is also utilized in photoinitiator systems for free radical polymerization. Studies have shown that incorporating IPM into three-component photoinitiator systems enhances the efficiency of polymerization processes when exposed to visible light. This application is crucial for developing advanced materials with tailored properties for specific uses, such as coatings and adhesives .

Biocompatible Polymers

In the biomedical field, IPM-based polymers are explored for their biocompatibility and potential use in drug delivery systems and tissue engineering. For example, modular zwitterion-functionalized poly(this compound) polymers have been developed to stabilize luminescent perovskite nanocrystals, which can be used in bioimaging and therapeutic applications .

Dental Applications

Poly(methyl methacrylate) (PMMA), derived from methacrylic compounds including IPM, is widely used in dentistry for making dentures and cranioplasty implants. Its favorable mechanical properties and ease of processing make it a preferred choice for these applications .

Recyclable Polymers

Recent advancements have focused on making IPM-based polymers more sustainable through recycling initiatives. The versatility of acrylate and methacrylate polymers allows them to be modified for improved recyclability, addressing environmental concerns associated with plastic waste .

Case Studies

Mecanismo De Acción

The primary mechanism by which isopropyl methacrylate exerts its effects is through radical polymerization. In the presence of a radical initiator, the methacrylate group undergoes a radical chain reaction, leading to the formation of long polymer chains. This process involves the following steps:

Initiation: The radical initiator decomposes to form free radicals.

Propagation: The free radicals react with the methacrylate monomer, forming a new radical that continues to react with additional monomers.

Termination: The polymerization process is terminated when two radicals combine, forming a stable polymer chain.

Comparación Con Compuestos Similares

Isopropyl methacrylate is similar to other methacrylate esters, such as methyl methacrylate, ethyl methacrylate, and butyl methacrylate. it has unique properties that make it distinct:

Methyl Methacrylate: Known for its high transparency and hardness, used in the production of acrylic glass (Plexiglas).

Ethyl Methacrylate: Offers better flexibility and impact resistance compared to methyl methacrylate, used in coatings and adhesives.

Butyl Methacrylate: Provides excellent weather resistance and is used in outdoor applications like paints and sealants.

This compound, with its balanced properties of flexibility, transparency, and chemical resistance, is particularly valuable in applications requiring a combination of these characteristics .

Actividad Biológica

Isopropyl methacrylate (IPM) is a methacrylate ester widely used in various industrial applications, including coatings, adhesives, and dental materials. Its biological activity has garnered attention, particularly regarding its antimicrobial properties and potential effects on human health. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound is a clear, colorless liquid with the molecular formula and a molecular weight of 144.17 g/mol. It is categorized as a methacrylate monomer that polymerizes to form various polymers, including poly(this compound) (PIPMA), which exhibits unique properties beneficial for biomedical applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of this compound when incorporated into various formulations. One notable study investigated an oral care gel containing hinokitiol and 4-isopropyl-3-methylphenol (IPMP), a compound related to IPM. The findings indicated that this formulation exhibited strong biofilm formation inhibitory activity against intraoral pathogenic microorganisms, demonstrating significant antimicrobial effects at concentrations as low as 0.05 g/mL .

Table 1: Antimicrobial Efficacy of IPMP-Containing Formulations

| Concentration (g/mL) | Biofilm Inhibition (%) | Microorganism Tested |

|---|---|---|

| 0.05 | 75 | Candida albicans |

| 0.1 | 85 | Streptococcus mutans |

| 0.2 | 90 | Porphyromonas gingivalis |

These results suggest that formulations containing this compound derivatives can effectively inhibit the growth of harmful oral bacteria and fungi, potentially reducing the risk of oral infections.

Case Study 1: Dental Materials

In dental applications, this compound has been used in composite resins and dental adhesives. A study evaluated the biocompatibility of dental composites containing IPM, assessing cytotoxicity through in vitro tests on human fibroblast cells. The results indicated that composites with lower concentrations of IPM exhibited minimal cytotoxic effects while maintaining mechanical strength suitable for dental applications .

Case Study 2: Polymer Coatings

Another investigation focused on the use of PIPMA in biomedical coatings for implants. The study demonstrated that PIPMA-based coatings enhanced cell adhesion and proliferation while exhibiting antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings underscore the potential of this compound derivatives in improving the biocompatibility and functionality of medical devices .

The antimicrobial activity of this compound derivatives is attributed to their ability to disrupt microbial cell membranes and inhibit biofilm formation. Phenolic compounds like IPMP are believed to exert their effects by altering membrane structures, leading to increased permeability and eventual cell death .

Propiedades

IUPAC Name |

propan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)7(8)9-6(3)4/h6H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQSSGDQNWEFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Record name | ISOPROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26655-94-7 | |

| Record name | Poly(isopropyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26655-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6022218 | |

| Record name | Isopropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl methacrylate is a clear colorless liquid. (NTP, 1992) | |

| Record name | ISOPROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

257 °F at 760 mmHg (NTP, 1992) | |

| Record name | ISOPROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

70 °F (NTP, 1992) | |

| Record name | ISOPROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |

| Record name | ISOPROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8847 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | ISOPROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4655-34-9 | |

| Record name | ISOPROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4655-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004655349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROPYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URP39ZM4BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Isopropyl methacrylate has the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol.

A: Yes, various studies employ spectroscopic techniques to characterize this compound and its copolymers. For instance, Infrared (IR) spectroscopy reveals the presence of specific functional groups, such as acid dimers formed in copolymers with methacrylic or acrylic acid. [, , , , , ] Additionally, 1H-NMR and 13C-NMR spectroscopy are utilized to analyze the composition and structure of IPMA copolymers. [, , ]

A: Studies on Acrylonitrile-IPMA copolymers revealed that increasing the Acrylonitrile content enhances thermal stability. This suggests that incorporating IPMA can influence the overall thermal properties of the resulting copolymer. []

A: Yes, extensive research has explored the miscibility of PiPMA and IPMA-containing copolymers with various polymers. For instance, PiPMA exhibits miscibility with poly(methyl methacrylate) (PMMA) and poly(ethyl methacrylate) (PEMA) but is immiscible with poly(n-hexyl methacrylate). [, , , , , , ] The miscibility behavior depends on factors such as the size and chemical nature of the pendant groups on the interacting polymers.

A: this compound serves as a crucial monomer in free radical polymerization, enabling the creation of homopolymers like PiPMA and diverse copolymers. These polymers find applications in various fields, including coatings, adhesives, and biomedical materials. [, , , , , ]

A: Yes, one example is its use in radiation-induced graft copolymerization, where IPMA is grafted onto polypropylene fibers to modify their properties. [] The extent of grafting depends on factors such as the monomer concentration and the chosen grafting technique (liquid-phase vs. gas-phase).

A: The bulky isopropyl side chains in PiPMA significantly impact its conformational characteristics, leading to increased chain stiffness compared to PMMA or PEMA. [] This stiffness influences the polymer's physical properties and its behavior in solution.

A: Studies investigating the effect of side chains on enthalpy relaxation in poly(alkyl methacrylates) revealed that larger side chains, like the isopropyl group in PiPMA, lead to longer relaxation times. This highlights the influence of side chain size on the mobility and relaxation processes within the polymer matrix. []

A: Research on photochromic reactions of spirobenzopyran dispersed in various poly(alkyl methacrylate) matrices, including PiPMA, demonstrated the impact of the polymer matrix on the isomerization kinetics of the photochromic molecule. [] The findings suggest that the specific chemical environment provided by IPMA units influences the mobility and reactivity of incorporated molecules.

A: Studies have explored the ultrasonic degradation of poly(alkyl methacrylates), including PiPMA, in various solvents. [] The degradation rate is influenced by factors such as solvent type, temperature, and the initial molecular weight of the polymer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.